molecular formula C7H11NO2 B13173952 3-(Ethoxymethyl)-3-methyloxirane-2-carbonitrile

3-(Ethoxymethyl)-3-methyloxirane-2-carbonitrile

Cat. No.: B13173952
M. Wt: 141.17 g/mol
InChI Key: CAGCFZZXZCDQOU-UHFFFAOYSA-N
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Description

3-(Ethoxymethyl)-3-methyloxirane-2-carbonitrile is an organic compound characterized by its unique structure, which includes an oxirane ring (a three-membered cyclic ether) and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethoxymethyl)-3-methyloxirane-2-carbonitrile typically involves the reaction of ethoxymethyl ketone with a suitable nitrile source under basic conditions. One common method includes the use of sodium ethoxide as a base to facilitate the formation of the oxirane ring. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to ensure the stability of the intermediate compounds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency of the synthesis process, making it more suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(Ethoxymethyl)-3-methyloxirane-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can react with the oxirane ring under mild conditions.

Major Products Formed

    Oxidation: Oxirane derivatives with additional functional groups.

    Reduction: Primary amines and other reduced forms.

    Substitution: Substituted oxirane compounds with various functional groups.

Scientific Research Applications

3-(Ethoxymethyl)-3-methyloxirane-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Ethoxymethyl)-3-methyloxirane-2-carbonitrile involves its reactivity with various nucleophiles and electrophiles. The oxirane ring is highly strained, making it susceptible to ring-opening reactions. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    3-Methyloxirane-2-carbonitrile: Lacks the ethoxymethyl group, making it less reactive in certain substitution reactions.

    3-(Methoxymethyl)-3-methyloxirane-2-carbonitrile: Similar structure but with a methoxy group instead of an ethoxy group, leading to different reactivity and applications.

Uniqueness

3-(Ethoxymethyl)-3-methyloxirane-2-carbonitrile is unique due to the presence of both an ethoxymethyl group and a nitrile group, which provide a combination of reactivity and stability. This makes it a versatile compound for various synthetic applications and research purposes.

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

3-(ethoxymethyl)-3-methyloxirane-2-carbonitrile

InChI

InChI=1S/C7H11NO2/c1-3-9-5-7(2)6(4-8)10-7/h6H,3,5H2,1-2H3

InChI Key

CAGCFZZXZCDQOU-UHFFFAOYSA-N

Canonical SMILES

CCOCC1(C(O1)C#N)C

Origin of Product

United States

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